molecular formula C17H14F2IN3OS B11485392 1-(2,4-Difluorophenyl)-1-[5-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-yl]-3-phenylurea

1-(2,4-Difluorophenyl)-1-[5-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-yl]-3-phenylurea

Cat. No.: B11485392
M. Wt: 473.3 g/mol
InChI Key: MYXWVAAOLVVCHA-UHFFFAOYSA-N
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Description

3-(2,4-Difluorophenyl)-3-[5-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-yl]-1-phenylurea is a complex organic compound that features a unique combination of fluorine, iodine, and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-difluorophenyl)-3-[5-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-yl]-1-phenylurea typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of the Iodomethyl Group: The iodomethyl group can be introduced via halogenation reactions, often using reagents like iodine and phosphorus trichloride.

    Coupling with Difluorophenyl and Phenylurea: The final step involves coupling the thiazole intermediate with 2,4-difluorophenyl and phenylurea moieties. This can be achieved through nucleophilic substitution or condensation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Difluorophenyl)-3-[5-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-yl]-1-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, often under mild conditions.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

3-(2,4-Difluorophenyl)-3-[5-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-yl]-1-phenylurea has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: Use in the development of novel materials with unique electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.

    Industrial Applications: Use as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 3-(2,4-difluorophenyl)-3-[5-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-yl]-1-phenylurea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine and iodine atoms can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(2,4-Difluorophenyl)-1-phenylurea: Lacks the thiazole and iodomethyl groups, resulting in different chemical properties and applications.

    3-(2,4-Difluorophenyl)-3-[4,5-dihydro-1,3-thiazol-2-yl]-1-phenylurea:

Uniqueness

The uniqueness of 3-(2,4-difluorophenyl)-3-[5-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-yl]-1-phenylurea lies in its combination of fluorine, iodine, and thiazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H14F2IN3OS

Molecular Weight

473.3 g/mol

IUPAC Name

1-(2,4-difluorophenyl)-1-[5-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-yl]-3-phenylurea

InChI

InChI=1S/C17H14F2IN3OS/c18-11-6-7-15(14(19)8-11)23(17-21-10-13(9-20)25-17)16(24)22-12-4-2-1-3-5-12/h1-8,13H,9-10H2,(H,22,24)

InChI Key

MYXWVAAOLVVCHA-UHFFFAOYSA-N

Canonical SMILES

C1C(SC(=N1)N(C2=C(C=C(C=C2)F)F)C(=O)NC3=CC=CC=C3)CI

Origin of Product

United States

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